BI 2545-Bio-X is a potent inhibitor of Autotaxin, an enzyme responsible for converting lysophosphatidylcholine to lysophosphatidic acid. This compound has gained attention due to its potential therapeutic applications in various pathophysiological conditions, including inflammation, cancer, and idiopathic pulmonary fibrosis. BI 2545-Bio-X is suitable for both in vitro and in vivo studies, making it a valuable tool for scientific research .
Source: The compound is identified by the chemical registry number 2162961-71-7 and is synthesized through various methods that ensure high purity and activity. The synthesis typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions during the process.
Classification: BI 2545-Bio-X falls under the category of small molecule inhibitors specifically targeting the Autotaxin enzyme. It is classified as a bioactive lipid modulator due to its role in altering lysophosphatidic acid levels in biological systems .
The synthesis of BI 2545-Bio-X involves a multi-step process that can be summarized as follows:
The molecular structure of BI 2545-Bio-X is characterized by several key features:
BI 2545-Bio-X undergoes various chemical reactions that affect its stability and activity:
The specific products formed depend on reaction conditions and reagent choice, which can significantly influence the compound's efficacy as an inhibitor .
The mechanism of action for BI 2545-Bio-X is centered on its role as an Autotaxin inhibitor:
The physical and chemical properties of BI 2545-Bio-X contribute to its functionality:
These properties are critical for understanding how BI 2545-Bio-X behaves in biological systems and its potential therapeutic applications .
BI 2545-Bio-X has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3